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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and recommended storage

conditions for FNDR-20123, a potent, first-in-class, orally active anti-malarial histone

deacetylase (HDAC) inhibitor. Adherence to these guidelines is crucial for ensuring the

compound's integrity and obtaining reliable experimental results.

Overview and Mechanism of Action
FNDR-20123 is a pan-HDAC inhibitor with nanomolar efficacy against both Plasmodium and

human HDACs.[1][2][3] It demonstrates significant activity against the asexual and sexual

blood stages of Plasmodium falciparum, making it a promising candidate for malaria treatment.

[1][3][4] Its mechanism of action involves the inhibition of HDAC enzymes, leading to

hyperacetylation of histones, which in turn disrupts the tightly regulated transcriptional

processes essential for the parasite's life cycle.[5]

The inhibitory action of FNDR-20123 on HDACs results in the accumulation of acetyl groups on

histone proteins, a state known as hyperacetylation. This alteration of the chromatin structure

leads to a less condensed and more transcriptionally active state. In Plasmodium falciparum,

this disruption of the normal gene expression pattern is catastrophic for the parasite, ultimately

leading to its death.
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Caption: Mechanism of action of FNDR-20123 in Plasmodium falciparum.

Stability and Storage Conditions
Proper storage of FNDR-20123 is essential to prevent degradation and ensure its potency in

experimental assays. The following tables summarize the recommended storage conditions

and stability data.

Recommended Storage Conditions
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Form Temperature Duration Additional Notes

Lyophilized Powder -20°C 36 months Keep desiccated.

Stock Solution (in

DMSO)
-80°C 6 months

Aliquot to avoid

repeated freeze-thaw

cycles. Store in sealed

containers, away from

moisture.[3]

Stock Solution (in

DMSO)
-20°C 1 month

Aliquot to avoid

repeated freeze-thaw

cycles. Store in sealed

containers, away from

moisture.[3]

In Vitro Stability
FNDR-20123 has demonstrated good stability in in vitro metabolic systems.

System Species Stability

Liver Microsomes Human, Mouse, Rat
>75% remaining after 2-hour

incubation.[4]

Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of FNDR-20123 for in vitro and in

vivo studies.
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Start: FNDR-20123
Lyophilized Powder

1. Weigh FNDR-20123

2. Add appropriate volume
of 100% DMSO

3. Vortex/sonicate to
fully dissolve

4. Aliquot into cryovials

5. Store at -20°C or -80°C

End: Ready-to-use
Stock Solution

Click to download full resolution via product page

Caption: Workflow for preparing FNDR-20123 stock solution.

Materials:

FNDR-20123 lyophilized powder
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100% Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes or cryovials

Calibrated balance

Vortex mixer and/or sonicator

Procedure:

Equilibrate the FNDR-20123 vial to room temperature before opening to prevent moisture

condensation.

Accurately weigh the desired amount of FNDR-20123 powder in a sterile tube.

Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g.,

10 mM).

Vortex the solution vigorously and/or sonicate until the powder is completely dissolved.

Aliquot the stock solution into single-use volumes in sterile, tightly sealed cryovials to

minimize freeze-thaw cycles.

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term

storage (up to 6 months).[3]

Protocol for Assessing Long-Term Stability of FNDR-
20123 in Solution
This protocol outlines a general method for determining the long-term stability of FNDR-20123

in a prepared stock solution.

Objective: To evaluate the degradation of FNDR-20123 in a DMSO stock solution over time at

recommended storage temperatures.

Materials:

FNDR-20123 stock solution in DMSO (e.g., 10 mM)
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High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

-20°C and -80°C freezers

Calibrated analytical balance and volumetric flasks

Procedure:

Time Point Zero (T=0) Analysis:

Immediately after preparing the FNDR-20123 stock solution, perform an initial analysis by

HPLC.

Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

Inject the sample and record the chromatogram. The area of the FNDR-20123 peak at

T=0 will serve as the baseline (100% integrity).

Sample Storage:

Store the aliquots of the FNDR-20123 stock solution at both -20°C and -80°C.

Time Point Analysis:

At predetermined time points (e.g., 1, 2, 3, and 6 months for -80°C; 1, 2, 3, and 4 weeks

for -20°C), remove one aliquot from each storage temperature.

Allow the aliquot to thaw completely at room temperature.

Prepare and analyze the sample by HPLC under the same conditions as the T=0 analysis.

Data Analysis:

For each time point, calculate the percentage of FNDR-20123 remaining by comparing the

peak area to the T=0 peak area.
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Monitor the appearance of any new peaks in the chromatogram, which may indicate

degradation products.

Plot the percentage of FNDR-20123 remaining versus time for each storage condition.

Inhibitory Activity
FNDR-20123 is a potent inhibitor of several HDAC isoforms. The following table summarizes its

in vitro inhibitory activity.

Target IC₅₀ (nM)

Plasmodium HDAC 31

Human HDAC 3

P. falciparum Asexual Stage 41

P. falciparum Male Gametocytes 190

Human HDAC1 25

Human HDAC2 29

Human HDAC3 2

Human HDAC6 11

Human HDAC8 282

Data compiled from multiple sources.[1][3][6][7]

These application notes are intended to provide guidance for the proper handling and storage

of FNDR-20123. For specific experimental applications, further optimization may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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